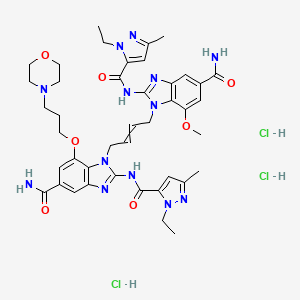![molecular formula C10H11N5O B12468572 N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine](/img/structure/B12468572.png)
N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core with a guanidine group attached through a methylene bridge. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine typically involves the condensation of 1-methyl-2-oxoindole with aminoguanidine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. The process can be summarized as follows:
Starting Materials: 1-methyl-2-oxoindole and aminoguanidine.
Catalyst: Acidic or basic catalysts can be used to facilitate the condensation reaction.
Reaction Conditions: The reaction is typically conducted at a temperature range of 50-100°C and a pH range of 4-8.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.
化学反応の分析
Types of Reactions
N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
科学的研究の応用
N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine can be compared with other indole derivatives and guanidine-containing compounds. Similar compounds include:
Indole-3-carbinol: Known for its anticancer properties.
Aminoguanidine: Investigated for its role in inhibiting advanced glycation end-products (AGEs).
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
The uniqueness of this compound lies in its combined indole and guanidine moieties, which confer distinct chemical and biological properties not found in other similar compounds.
特性
分子式 |
C10H11N5O |
|---|---|
分子量 |
217.23 g/mol |
IUPAC名 |
1-(2-hydroxy-1-methylindol-3-yl)iminoguanidine |
InChI |
InChI=1S/C10H11N5O/c1-15-7-5-3-2-4-6(7)8(9(15)16)13-14-10(11)12/h2-5,16H,1H3,(H3,11,12) |
InChIキー |
RAZLBYAEHWRXGG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=N)N |
溶解性 |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12468491.png)
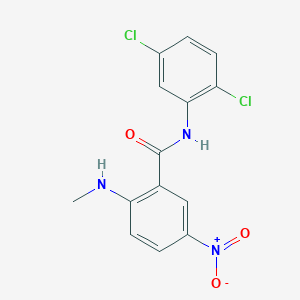
![4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate](/img/structure/B12468494.png)
![4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12468505.png)

![3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B12468533.png)
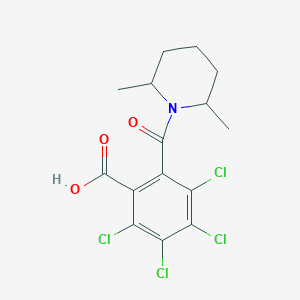
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468539.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12468554.png)
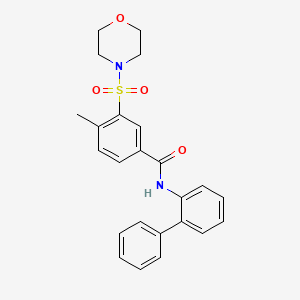
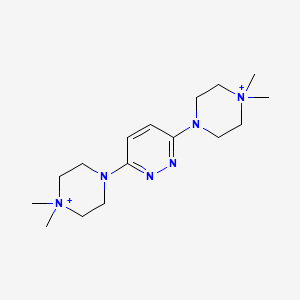
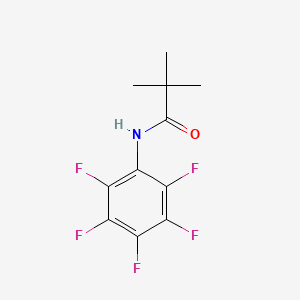
![5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione](/img/structure/B12468577.png)
